4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one
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Overview
Description
4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one is a heterocyclic compound that belongs to the oxazole family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol with a dehydrating agent to form the desired oxazole ring. The reaction is usually carried out in the presence of a base, such as pyridine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one is unique due to its specific substitution pattern and the presence of both oxazole and benzoxazole rings. This unique structure may confer distinct biological activities and therapeutic potential compared to other oxazole derivatives.
Properties
IUPAC Name |
4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-4-5-7-9-8(17-14-7)6-13(2,3)10-11(9)18-15-12(10)16/h4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDURMQWQDVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C3=C(C(=O)NO3)C(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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